5-Methyltetrahydropteroic acid
Description
Definition and Chemical Nomenclature within the Pterin (B48896) Family
5-Methyltetrahydropteroic acid, systematically named 4-[[(2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoic acid, belongs to the pterin family of compounds. impurity.comnih.govlgcstandards.com Pterins are characterized by a pteridine (B1203161) ring system, which in this case is composed of a fused pyrazine (B50134) and pyrimidine (B1678525) ring. The nomenclature specifies a methyl group at the fifth position of the tetrahydropteridine ring, a key structural feature influencing its biological activity. cymitquimica.com
The compound is also known by several synonyms, including 5-MTHP and is sometimes listed as an impurity of folic acid or folinic acid preparations. cymitquimica.comclearsynth.com Its chemical formula is C₁₅H₁₈N₆O₃, and it has a molecular weight of approximately 330.34 g/mol . impurity.comnih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 4349-41-1 |
| Molecular Formula | C₁₅H₁₈N₆O₃ |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | 4-[[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methyl]amino]benzoic acid |
Historical Context of Pteroate Research and its Derivatives
Research into pteroic acid and its derivatives is intrinsically linked to the discovery and understanding of folic acid and its role as a vitamin. The elucidation of the structure of folic acid in the 1940s paved the way for investigations into its various metabolic intermediates and derivatives, including pteroic acid. A significant synthesis of pteroic acid was reported in 1971, which facilitated further study of its analogs. acs.org
The development of sulfonamides as antimicrobial agents in the mid-20th century further spurred research into the folate biosynthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of dihydropteroic acid, a direct precursor to other pteroate derivatives. nih.govresearchgate.net This highlighted the importance of the pteroate core in microbial metabolism and as a target for therapeutic intervention. The emergence of sulfonamide resistance, mediated by mutations in the gene encoding DHPS, has been a subject of extensive research, tracing the origins of resistance genes. nih.govresearchgate.netbiorxiv.org
Distinction and Relationship between this compound and Folate Congeners (e.g., 5-Methyltetrahydrofolate)
The primary distinction between this compound and folate congeners like 5-methyltetrahydrofolate (5-MTHF) lies in the presence of a para-aminobenzoylglutamic acid moiety in the latter. While this compound consists of a pterin ring linked to para-aminobenzoic acid, folates have an additional glutamate (B1630785) residue attached to the para-aminobenzoic acid.
This structural difference is biochemically profound. This compound is a precursor in the folate metabolic pathway. ontosight.ai In some organisms, it can be converted to tetrahydrofolate (THF). ontosight.ai 5-MTHF, on the other hand, is the most abundant and biologically active form of folate in the human body. nih.gov It acts as a crucial coenzyme in the remethylation of homocysteine to methionine, a vital step in the one-carbon metabolism cycle. ontosight.ainih.gov
While both are integral to folate metabolism, their roles are distinct. This compound can be considered a building block, whereas 5-MTHF is a final, functional coenzyme. The bioavailability and physiological activity of 5-MTHF are well-established, and it is used in supplements as a direct source of active folate. nih.govnih.gov
Overall Research Landscape of this compound
The research landscape for this compound is primarily focused on its role as a metabolic intermediate and its presence as an impurity in folic acid and 5-MTHF preparations. google.comresearchgate.netfoodstandards.gov.au Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect and quantify this compound in these products. fao.org
Its biochemical significance is recognized in the context of folate metabolism, particularly in microbial systems. cymitquimica.com For instance, it is prepared during the formation of methionine from homocysteine by Escherichia coli. impurity.com Studies have also investigated its use as a reactant in the preparation of other chemical compounds. impurity.com
While not as extensively studied as its downstream congener, 5-MTHF, research on this compound is important for ensuring the purity and quality of folate supplements and for understanding the complete picture of the folate biosynthesis and degradation pathways. fao.orgfda.report
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-21-10(6-17-9-4-2-8(3-5-9)14(23)24)7-18-12-11(21)13(22)20-15(16)19-12/h2-5,10,17H,6-7H2,1H3,(H,23,24)(H4,16,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWMSJBVHBZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-41-1 | |
| Record name | 5-Methyltetrahydropteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYLTETRAHYDROPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NS5UUE84Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Formation of the 5 Methyltetrahydropteroic Acid Moiety
Precursor Pathways Leading to the Pteridine (B1203161) Ring and p-Aminobenzoate Synthesis
The pteridine ring, a core component of folates, originates from guanosine-5'-triphosphate (GTP). nih.govmdpi.com The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I, which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.gov Subsequent enzymatic reactions, including dephosphorylation and aldol (B89426) cleavage, lead to the formation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDHP). researchgate.net
Concurrently, the p-aminobenzoate (PABA) moiety is synthesized from chorismate, a key intermediate in the shikimate pathway. wikipedia.orgpnas.org In many bacteria and plants, this conversion is a two-step process. pnas.orgasm.org First, aminodeoxychorismate synthase (ADCS), often a complex of two proteins (PabA and PabB), catalyzes the transfer of an amino group from glutamine to chorismate, forming 4-amino-4-deoxychorismate (ADC). pnas.orgnih.gov Subsequently, ADC lyase (PabC) eliminates pyruvate (B1213749) from ADC to yield PABA. pnas.org
Table 1: Key Enzymes in Precursor Synthesis
| Precursor | Starting Material | Key Enzyme(s) | Product |
| Pteridine Ring | Guanosine-5'-triphosphate (GTP) | GTP cyclohydrolase I, Dihydroneopterin aldolase | 6-hydroxymethyl-7,8-dihydropterin (HMDHP) |
| p-Aminobenzoate (PABA) | Chorismate | Aminodeoxychorismate synthase (ADCS), ADC lyase | p-Aminobenzoate (PABA) |
Enzymatic Coupling of Pteridine and p-Aminobenzoate to Form Pteroate (e.g., Dihydropteroate (B1496061) Synthase)
The next crucial step is the condensation of the pteridine moiety and PABA to form dihydropteroate. This reaction is catalyzed by dihydropteroate synthase (DHPS). ebi.ac.ukkenyon.eduontosight.aiwikipedia.org Specifically, DHPS facilitates the coupling of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), which is formed from the pyrophosphorylation of HMDHP, with PABA. kenyon.eduontosight.ai This enzymatic reaction results in the formation of 7,8-dihydropteroate. ontosight.ai DHPS is a key enzyme in the folate pathway of microorganisms and is the target of sulfonamide antibiotics, which act as competitive inhibitors of PABA. ebi.ac.ukontosight.aiwikipedia.org
Specific Reduction and Methylation Steps Yielding the Tetrahydro and 5-Methyl Substituents on the Pteroic Acid Ring
Following the formation of dihydropteroate, further modifications are required to produce 5-methyltetrahydropteroic acid. These modifications involve the reduction of the pterin (B48896) ring and the addition of a methyl group.
Enzymatic Reduction of the Pterin Moiety
The dihydropteroate molecule undergoes reduction to form tetrahydropteroate. This reduction is analogous to the reduction of dihydrofolate to tetrahydrofolate, which is catalyzed by dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR utilizes NADPH as a cofactor to reduce the 7,8-dihydro form of the pterin ring to the fully reduced 5,6,7,8-tetrahydro form. nih.govnih.gov In some organisms, a related enzyme, pteridine reductase (PTR1), can also catalyze the reduction of pterins and folates. nih.govtaylorandfrancis.com
Stereospecificity in Methyl Group Introduction
The introduction of the methyl group at the N5 position of the tetrahydropteroate ring is a critical step. This methylation is part of the broader one-carbon metabolism. proteopedia.org The primary methyl donor in many biological systems is S-adenosylmethionine (SAM). researchgate.net However, in the context of folate metabolism, the methyl group is often derived from 5,10-methylenetetrahydrofolate, which is then reduced to 5-methyltetrahydrofolate. nih.govproteopedia.org The enzyme methylenetetrahydrofolate reductase (MTHFR) catalyzes this irreversible reduction. nih.govnih.gov The transfer of the methyl group to the tetrahydro-pteroate moiety is expected to be stereospecific, resulting in the formation of the biologically active (6S)-isomer of this compound. annualreviews.orgfao.orggoogle.com
Metabolic Integration and Functional Relevance of the 5 Methyltetrahydropteroic Acid Core Within Tetrahydrofolate Structures
Role as a Key Intermediate in Tetrahydrofolate Biosynthesis
The compound 5-methyltetrahydropteroic acid is a crucial intermediate in the metabolic pathways of folate. Current time information in East Hants, CA.ontosight.ai It is a derivative of folic acid and plays a significant role in the synthesis of tetrahydrofolate (THF), the active form of folate in the body. Current time information in East Hants, CA.ontosight.ai The structure of this compound consists of a pteridine (B1203161) ring, which is a characteristic feature of folate compounds. Current time information in East Hants, CA.
The biosynthesis of folates is a multi-step process. news-medical.net In this pathway, 5,10-methylenetetrahydrofolate is reduced to 5-methyltetrahydrofolate in a reaction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.gov This reaction is physiologically irreversible and directs the one-carbon units towards the methionine cycle. nih.gov 5-methyltetrahydrofolate, which contains the this compound core, is the primary circulating form of folate in the human body. nih.gov
Enzymatic Reactions Involving the this compound Component of 5-Methyltetrahydrofolate
Methionine Synthase Activity and One-Carbon Unit Transfer Mechanisms
The this compound core, as part of 5-methyltetrahydrofolate (5-MTHF), is a primary substrate for the enzyme methionine synthase (MTR). Current time information in East Hants, CA.wikipedia.org This enzyme catalyzes the transfer of a methyl group from the N5 position of the pteridine ring of 5-MTHF to homocysteine, which results in the formation of methionine and tetrahydrofolate (THF). wikipedia.org This reaction is a critical link between the folate and methionine cycles. wikipedia.org
The mechanism of one-carbon transfer by methionine synthase is complex. In the cobalamin-dependent form of the enzyme (MetH), which is found in mammals, the reaction proceeds through a two-step process. nih.gov First, the methyl group from 5-MTHF is transferred to a cob(I)alamin cofactor bound to the enzyme, forming methylcob(III)alamin and releasing THF. researchgate.net In the second step, the methyl group is transferred from methylcob(III)alamin to the sulfur atom of homocysteine, regenerating the cob(I)alamin cofactor and producing methionine. researchgate.netresearchgate.net The pteridine ring of the this compound moiety is crucial for the proper positioning and activation of the methyl group for this transfer. nih.gov
| Enzyme | Substrates | Products | Cofactor | Cellular Location |
| Methionine Synthase (MTR) | 5-Methyltetrahydrofolate, Homocysteine | Tetrahydrofolate, Methionine | Cobalamin (Vitamin B12) | Cytosol |
Interplay with the S-Adenosylmethionine (SAM) Cycle
The reaction catalyzed by methionine synthase directly links the folate cycle, and thus the this compound core, to the S-adenosylmethionine (SAM) cycle. nih.govcreative-proteomics.com The methionine produced in the methionine synthase reaction is the precursor for the synthesis of SAM, the universal methyl donor for a vast number of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. frontiersin.orgmdpi.com
The SAM cycle begins with the conversion of methionine and ATP to SAM, catalyzed by methionine adenosyltransferase (MAT). wikipedia.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. creative-proteomics.com This homocysteine can then be remethylated back to methionine by methionine synthase, utilizing the methyl group from 5-MTHF, thus completing the cycle. creative-proteomics.com
The regulation of this interplay is crucial for cellular homeostasis. High levels of SAM can allosterically inhibit the enzyme methylenetetrahydrofolate reductase (MTHFR), which produces 5-MTHF. nih.gov This feedback mechanism helps to balance the flux of one-carbon units between nucleotide biosynthesis and methylation reactions. creative-proteomics.com
| Cycle | Key Input | Key Output | Primary Function |
| Folate Cycle | Serine, Glycine (B1666218) | 5-Methyltetrahydrofolate, 10-Formyltetrahydrofolate | Provides one-carbon units for nucleotide synthesis and methionine regeneration. |
| SAM Cycle | Methionine | S-Adenosylmethionine (SAM) | Provides methyl groups for cellular methylation reactions. |
Contribution to Nucleotide Biosynthesis Pathways through Folate Derivatives
While the 5-methyl group of the this compound core within 5-MTHF is primarily committed to the methionine cycle, the regeneration of tetrahydrofolate (THF) from this reaction is essential for nucleotide biosynthesis. wikipedia.org THF is the precursor for other folate cofactors that directly donate one-carbon units for the synthesis of purines and thymidylate. news-medical.netannualreviews.org
For purine (B94841) biosynthesis, THF is converted to 10-formyltetrahydrofolate, which donates one-carbon units at two steps in the de novo purine synthesis pathway to form the purine ring. nih.gov For thymidylate synthesis, which is a critical step in DNA synthesis, 5,10-methylenetetrahydrofolate donates a methyl group to deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. nih.gov Therefore, by regenerating the THF pool, the turnover of the this compound-containing 5-MTHF indirectly supports the synthesis of the building blocks of DNA and RNA. nih.gov
Cellular Compartmentalization and Localization of Pteroate-Dependent Metabolic Processes
Folate-mediated one-carbon metabolism, which involves pteroate-containing compounds, is highly compartmentalized within eukaryotic cells, with distinct but interconnected pathways operating in the cytosol, mitochondria, and nucleus. nih.govnih.govnih.gov This compartmentalization allows for the differential regulation and channeling of one-carbon units to meet the specific metabolic needs of each organelle. annualreviews.orgnih.gov
The majority of the enzymes involved in the folate and methionine cycles, including methionine synthase which utilizes the this compound core of 5-MTHF, are located in the cytosol . researchgate.net This is also the primary site for de novo purine synthesis. annualreviews.org
The mitochondria have their own set of folate-dependent enzymes and a distinct pool of folates. nih.govnih.gov Mitochondrial one-carbon metabolism is primarily involved in the catabolism of serine and glycine to produce formate, which can then be exported to the cytosol to support cytosolic one-carbon metabolism. nih.govescholarship.org While 5-methyl-THF is not a major folate form in mitochondria, the transport of folates into the mitochondria is essential for these processes. annualreviews.org
The nucleus also contains a pool of folate enzymes, particularly those involved in de novo thymidylate synthesis, which is crucial for DNA replication and repair. nih.govnih.gov Some folate enzymes, such as MTHFD1, can translocate to the nucleus during the S-phase of the cell cycle to support the high demand for dTMP synthesis. nih.gov The nuclear folate pool appears to be protected during folate deficiency to prioritize DNA integrity. nih.govpnas.org
| Cellular Compartment | Key Pteroate-Related Process | Primary Function in One-Carbon Metabolism |
| Cytosol | Methionine synthesis from 5-MTHF, Purine synthesis | Major hub for nucleotide synthesis and methylation reactions. |
| Mitochondria | Serine and glycine catabolism, Formate production | Generation of one-carbon units for export to the cytosol. |
| Nucleus | de novo Thymidylate synthesis | DNA replication and repair. |
Metabolic Flux Analysis of One-Carbon Units through this compound-Containing Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.complos.org By using stable isotope tracers, such as ¹³C-labeled glucose or serine, researchers can track the flow of atoms through metabolic pathways and determine the in vivo fluxes of metabolites. nih.govnih.gov This provides a quantitative understanding of how cells allocate resources and respond to genetic or environmental changes. aacrjournals.orgportlandpress.com
The flux of one-carbon units through pathways involving the this compound core of 5-MTHF is tightly regulated and can vary significantly between different cell types and conditions. por-journal.comcurrentscience.info For example, in many cancer cells, there is an increased reliance on one-carbon metabolism to support rapid proliferation and the high demand for nucleotides and methylated products. aacrjournals.orgportlandpress.com
Transient metabolic flux analysis (tMFA) has been used to investigate folate metabolism in breast cancer cells. researchgate.netnih.gov These studies have revealed that the generation of one-carbon units from serine can sometimes exceed the immediate biosynthetic demand, and that antifolate drugs like methotrexate (B535133) not only inhibit purine synthesis but also have broader effects on central metabolism. researchgate.netnih.gov In yeast, ¹³C-MFA has been used to quantify the distribution of carbon fluxes in central carbon metabolism, providing insights into the robustness of these metabolic networks. nih.govplos.orgoup.com
The table below provides a representative example of how metabolic flux data might be presented, illustrating the relative flux through key pathways of one-carbon metabolism in a hypothetical proliferating mammalian cell. The values are for illustrative purposes and can vary greatly depending on the specific cell line and culture conditions.
| Metabolic Flux | Relative Flux (%) | Key Enzymes Involved |
| Serine to Glycine (Cytosolic) | 40 | SHMT1 |
| Serine to Glycine (Mitochondrial) | 60 | SHMT2 |
| Glycine Cleavage System | 15 | GCS |
| 5,10-Methylene-THF to 5-Methyl-THF | 30 | MTHFR |
| Homocysteine to Methionine | 30 | MTR |
| 5,10-Methylene-THF to 10-Formyl-THF | 70 | MTHFD1/2 |
| Purine Synthesis | 50 | GART, AICART |
| Thymidylate Synthesis | 20 | TYMS |
Note: The flux values are normalized to the total one-carbon unit generation from serine and represent a simplified model. The sum of fluxes from a branch point may not equal 100% as some intermediates can enter other pathways.
This type of analysis highlights the central role of the MTHFR/MTR axis, and by extension the this compound core, in partitioning one-carbon units between the methionine cycle for methylation and the pathways for nucleotide biosynthesis.
Chemical Stability, Degradation Pathways, and Impurity Profiling of 5 Methyltetrahydropteroic Acid
Oxidative Degradation Mechanisms of the Pterin (B48896) Ring and its Methyl Group
The reduced pterin ring system of 5-methyltetrahydropteroic acid is susceptible to oxidation. The tetrahydropterin (B86495) structure can undergo a two-electron oxidation to form a quinonoid dihydropterin intermediate. This intermediate is unstable and can subsequently rearrange to the more stable 7,8-dihydropterin (B103510) tautomer. Further oxidation can lead to the fully oxidized pterin. The presence of oxygen and other oxidizing agents facilitates these degradation processes.
The methyl group at the N5 position also influences the oxidative stability of the molecule. While direct oxidation of the methyl group is a possible degradation pathway, the primary mechanism of degradation for tetrahydropterins typically involves the pterin ring itself. The electron-donating nature of the methyl group can affect the electron density of the pterin system, thereby influencing its susceptibility to oxidation.
The general mechanism of pterin ring oxidation can be summarized as follows:
Initial Oxidation: The tetrahydropterin is oxidized to a quinonoid dihydropterin. This step involves the loss of two electrons and two protons.
Tautomerization: The unstable quinonoid dihydropterin rearranges to the more stable 7,8-dihydropterin.
Further Oxidation: The 7,8-dihydropterin can be further oxidized to the fully aromatic pterin.
Identification and Characterization of Specific Degradation Products (e.g., JK12A, JK1303, 4α-Hydroxy-5-methyltetrahydrofolic acid)
The degradation of this compound can lead to the formation of several byproducts. While the specific degradation products designated as JK12A and JK1303 are not described in publicly available scientific literature and may represent internal laboratory nomenclature, other degradation products of similar folate derivatives have been well-characterized.
One of the key degradation products identified in the oxidative degradation of the structurally related compound 5-methyltetrahydrofolate is 4α-Hydroxy-5-methyltetrahydrofolic acid . This product is formed through the oxidation of the pterin ring. It is plausible that a similar hydroxy derivative of this compound could be formed under oxidative conditions. The formation of this product involves the addition of a hydroxyl group at the 4a position of the pterin ring, which is a critical step in the oxidative cleavage of the molecule.
Further degradation of these intermediates can lead to the cleavage of the C9-N10 bond, resulting in the formation of p-aminobenzoyl-L-glutamate and a pterin fragment. In the case of this compound, this would lead to p-aminobenzoic acid and a corresponding pterin derivative.
| Degradation Product | Precursor | Formation Pathway |
| 4α-Hydroxy-5-methyltetrahydrofolic acid | 5-methyltetrahydrofolate | Oxidative degradation of the pterin ring. |
| Hypothesized 4α-Hydroxy-5-methyltetrahydropteroic acid | This compound | Analogous oxidative degradation of the pterin ring. |
| p-Aminobenzoic acid | This compound | Cleavage of the C9-N10 bond following oxidative degradation. |
| JK12A | Not publicly documented | Not publicly documented |
| JK1303 | Not publicly documented | Not publicly documented |
Influence of Environmental Factors on this compound Stability in Research Systems
The stability of this compound in research systems is significantly influenced by various environmental factors. Understanding these factors is crucial for proper sample handling and storage to minimize degradation.
pH: The stability of reduced folates like this compound is highly pH-dependent. Generally, they exhibit maximal stability in the neutral to slightly alkaline pH range (pH 7-8). In acidic conditions (pH < 7), the rate of degradation increases significantly. This is due to the acid-catalyzed hydrolysis and oxidation of the molecule.
Temperature: Elevated temperatures accelerate the degradation of this compound. The degradation follows first-order kinetics, and the rate constant increases with temperature. For long-term storage, it is recommended to keep samples at low temperatures (-20°C or -80°C) to minimize thermal degradation.
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. The pterin ring is a chromophore that can absorb UV light, leading to the formation of excited states that are more susceptible to oxidation and other photochemical reactions. Therefore, samples should be protected from light by using amber-colored vials or by working under subdued light conditions.
Oxygen: As a reduced pterin, this compound is sensitive to oxidation by atmospheric oxygen. The presence of oxygen is a major factor in its degradation. To enhance stability, solutions can be deoxygenated by bubbling with an inert gas like nitrogen or argon, and antioxidants such as ascorbic acid or dithiothreitol (B142953) can be added to the research system.
| Environmental Factor | Effect on Stability | Mitigation Strategy |
| pH | Decreased stability in acidic conditions. | Maintain pH in the neutral to slightly alkaline range (7-8). |
| Temperature | Increased degradation at higher temperatures. | Store samples at low temperatures (-20°C or -80°C). |
| Light | Photodegradation upon exposure to UV light. | Protect samples from light using amber vials or working in low-light conditions. |
| Oxygen | Oxidative degradation. | Deoxygenate solutions and/or add antioxidants. |
Analytical Strategies for Monitoring Purity and Degradation in Research Samples
A variety of analytical techniques can be employed to monitor the purity of this compound and to identify and quantify its degradation products in research samples. These methods are crucial for stability-indicating assays.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of this compound and its impurities. Reversed-phase HPLC with UV detection is a common method. The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier. The wavelength for UV detection is usually set around 280-290 nm, which corresponds to the absorbance maximum of the pterin ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for the identification and characterization of unknown degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent compound and its fragments, the chemical structures of impurities can be elucidated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules. While not typically used for routine purity monitoring due to its lower sensitivity compared to HPLC, it is an invaluable tool for the definitive structural characterization of isolated degradation products.
Forced Degradation Studies: To develop a stability-indicating assay, forced degradation studies are performed. This involves subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method is then developed to ensure that it can separate the parent compound from all the generated degradation products, thus proving its specificity.
| Analytical Technique | Application | Key Features |
| HPLC-UV | Purity assessment and quantification of the parent compound and known impurities. | Robust, reproducible, and widely available. |
| LC-MS | Identification and characterization of unknown degradation products. | High sensitivity and specificity, provides molecular weight and structural information. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | Provides detailed information about the chemical structure. |
| Forced Degradation Studies | Development and validation of stability-indicating methods. | Ensures the analytical method is specific for the intact drug in the presence of its degradants. |
Structural Biology and Molecular Interactions of 5 Methyltetrahydropteroic Acid and Its Enzyme Complexes
Crystallographic and Spectroscopic Analysis of 5-Methyltetrahydropteroic Acid as a Ligand
The precise three-dimensional structure of this compound as a ligand is crucial for understanding its interaction with enzyme active sites. While crystal structures of the unbound molecule are not extensively detailed in public databases, its chemical structure is well-established. It consists of a pterin (B48896) ring system linked to a p-aminobenzoic acid (PABA) moiety. lgcstandards.comscbt.comdaltonresearchmolecules.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4349-41-1 | scbt.comchemicalbook.com |
| Molecular Formula | C₁₅H₁₈N₆O₃ | scbt.com |
| Molecular Weight | 330.34 g/mol | scbt.compharmaffiliates.com |
X-ray crystallography is a primary technique for elucidating the binding mode of ligands within enzyme active sites. For related folate compounds, crystallographic studies of enzyme-ligand complexes have revealed detailed atomic interactions. For instance, the crystal structure of methylenetetrahydrofolate reductase (MTHFR) complexed with a folate analog, 5-formyltetrahydrofolate, demonstrated a unique binding mode where the enzyme's active site subtly rearranges to accommodate the ligand. nih.govresearchgate.net Such analyses provide precise information on bond lengths, bond angles, and the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking with the pterin and PABA moieties of the ligand. nih.govnih.gov
Spectroscopic techniques offer complementary insights into ligand binding and the conformational state of the enzyme-ligand complex in solution. rsc.org
Fluorescence Spectroscopy: This method can be used to study the binding of folate molecules to proteins. Changes in the fluorescence intensity of tryptophan residues in a protein upon ligand binding can indicate a binding event and be used to calculate binding constants. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational modes of a protein's secondary structure upon ligand interaction. The absence of new absorption peaks can suggest that the binding does not involve the formation of new covalent bonds. mdpi.com
These analytical methods, when applied to this compound, would provide a comprehensive picture of its structural characteristics both independently and when bound to a target enzyme.
Enzyme-Ligand Binding Studies with Enzymes Utilizing this compound-Derived Substrates
Enzymes that utilize substrates derived from the pteroate scaffold, such as dihydropteroate (B1496061) synthase (DHPS) and methylenetetrahydrofolate reductase (MTHFR), are critical for various metabolic pathways. nih.govnih.gov Binding studies with these enzymes provide a framework for understanding how this compound and its derivatives are recognized and processed. The binding affinity is a key parameter, and for related folate-protein interactions, binding constants have been determined to be in the range of 10⁴–10⁵ M⁻¹, indicating a strong interaction. mdpi.com
The pterin moiety is central to substrate recognition and catalysis. nih.gov The active sites of enzymes like MTHFR and DHPS are shaped to specifically accommodate the pterin ring system. nih.govnih.gov Substrate recognition is achieved through a network of specific interactions, including hydrogen bonds with conserved amino acid residues. nih.gov For example, in nitric oxide synthase (NOS), the pterin radical is anchored by hydrogen bonding between its N2 and N8 atoms and the backbone carbonyl oxygens of specific tryptophan and isoleucine residues. nih.gov Further stabilization can be achieved through π-stacking interactions with aromatic residues like tryptophan or phenylalanine, which can sit over the pterin's pyrimidine (B1678525) and pyrazine (B50134) rings. nih.gov
The pterin ring is also directly involved in the catalytic mechanism, often participating in redox reactions. nih.gov Tetrahydropterins, the reduced form of the pterin ring system, can act as electron donors in enzymatic reactions. nih.gov For instance, in aromatic amino acid hydroxylases, tetrahydrobiopterin (B1682763) is involved in two-electron oxidation. nih.gov The catalytic cycle can involve the formation of intermediates, such as a 5-iminium cation in the MTHFR-catalyzed reaction, which is then reduced via hydride transfer. nih.gov The precise chemical environment of the active site, including the protonation state of the pterin, plays a critical role in modulating its redox potential and stabilizing radical intermediates. nih.gov
The binding of a substrate to an enzyme active site is rarely a simple lock-and-key process; it often involves conformational changes in the enzyme, a concept known as "induced fit". purdue.edunih.gov These structural rearrangements are crucial for optimizing the alignment of catalytic residues and stabilizing the transition state of the reaction. purdue.edu
Studies on enzymes that bind folate analogs have provided clear evidence of such ligand-induced conformational remodeling. nih.govresearchgate.netnih.gov For example, the binding of 5-formyltetrahydrofolate to MTHFR causes the active site to rearrange, creating a distinct binding pocket for the PABA moiety of the ligand. nih.govresearchgate.net This remodeling directly affects the conformation of the bound folate. nih.gov Similarly, in the ALKBH5 protein, substrate binding induces major conformational changes, particularly in loops bordering the active site, which become ordered upon forming interactions with the substrate. nih.gov These changes can range from local side-chain movements to large-scale reorientations of entire protein domains, effectively enclosing the substrate within the active site to facilitate catalysis. purdue.edunih.gov
Computational Modeling of Molecular Docking and Dynamics for Pteroate-Enzyme Systems
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ligands and enzymes at an atomic level. nih.govdiva-portal.org These techniques complement experimental data by providing insights into binding modes, complex stability, and the dynamic nature of these interactions. nih.govfrontiersin.org
Table 2: Applications of Computational Modeling in Pteroate-Enzyme Systems
| Computational Method | Application | Key Insights | References |
|---|---|---|---|
| Homology Modeling | To generate 3D structures of enzymes when experimental structures are unavailable. | Provides a template for subsequent docking and dynamics studies. | nih.govnih.gov |
| Molecular Docking | To predict the preferred binding orientation of a ligand within an enzyme's active site. | Identifies potential key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps screen large libraries of compounds. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | To simulate the physical movements of atoms and molecules in the enzyme-ligand complex over time. | Reveals the stability of the complex, conformational changes, the role of solvent molecules, and provides insights into the molecular basis of drug resistance. | nih.govnih.govyoutube.com |
Molecular docking can be used to place a ligand like this compound into the active site of a target enzyme, such as DHPS. researchgate.net The resulting poses are scored based on their predicted binding affinity, allowing researchers to identify the most likely binding conformation. nih.gov
Structure-Activity Relationship Studies Focused on the this compound Scaffold
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and enzymology. They aim to understand how specific structural features of a molecule, or scaffold, contribute to its biological activity. nih.gov For the this compound scaffold, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on enzyme binding and inhibition. nih.gov
The core scaffold of this compound presents several key regions for modification:
The Pterin Ring: Alterations to the substituents on the pterin ring, including the 2-amino group and the 4-oxo group, could significantly affect hydrogen bonding interactions within the enzyme's active site.
The 5-Methyl Group: The presence and nature of the substituent at the N5 position are critical. This group can influence the conformation of the pterin ring and its interactions with the enzyme.
The Methylene Bridge: The linker connecting the pterin ring to the PABA moiety is crucial for the correct positioning of both parts of the molecule.
The PABA Moiety: Modifications to the benzoic acid portion, such as changing the position or nature of the carboxyl group, could alter interactions with another sub-pocket of the active site.
By synthesizing and testing a series of analogs, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. nih.gov For example, studies on a 2-morpholinobenzoic acid scaffold showed that the morpholinyl nitrogen was essential for inhibitory activity and that N-methylation of a linked benzylamine (B48309) group led to the most biologically active compounds. nih.gov Similarly, SAR studies on the this compound scaffold would identify which functional groups are critical for target engagement and which can be modified to improve properties like potency or selectivity. researchgate.net
Advanced Methodologies for the Analysis and Research of 5 Methyltetrahydropteroic Acid
High-Resolution Mass Spectrometry for Identification and Quantification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone for the analysis of 5-Methyltetrahydropteroic acid. This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of the compound in complex biological matrices.
Identification: The exact mass of this compound (C₁₅H₁₈N₆O₃) is 330.1440 Da. nih.govlgcstandards.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy, typically within a few parts per million (ppm). This allows for the confident identification of the molecular ion of this compound and distinguishes it from other compounds with the same nominal mass.
Quantification: Tandem mass spectrometry (MS/MS) is the gold standard for quantification. In this approach, the molecular ion of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity. The fragmentation pattern is characteristic of the molecule's structure. For pteridine (B1203161) derivatives, common fragmentation pathways involve cleavage of the C-N bond linking the pterin (B48896) moiety to the p-aminobenzoic acid (PABA) portion. chemguide.co.ukuab.edu
Research Findings: While specific fragmentation data for this compound is not extensively published, studies on related pterin derivatives using LC-MS/MS have demonstrated the power of this technique. For instance, methods have been developed for the simultaneous determination of various pterin metabolites in cerebrospinal fluid, achieving low limits of detection and high precision. nih.gov These methodologies can be adapted for the analysis of this compound in various biological samples.
Table 1: Key Parameters for High-Resolution Mass Spectrometry of this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Chemical Formula | C₁₅H₁₈N₆O₃ | nih.gov |
| Exact Mass | 330.1440 Da | nih.govlgcstandards.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | uab.edu |
| MS/MS Fragmentation | Cleavage of the bond between the pteridine ring and the PABA moiety is expected. | chemguide.co.ukuab.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for studying its three-dimensional conformation in solution.
Structural Elucidation: One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration of the peaks in a ¹H NMR spectrum help to identify the different functional groups and their connectivity. For example, the aromatic protons of the PABA moiety would appear in a distinct region of the spectrum compared to the aliphatic protons of the tetrahydropterin (B86495) ring.
Conformation Studies: Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure by identifying through-bond correlations between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which is vital for determining the preferred conformation of the molecule in solution. A study on a bis-decyl derivative of pteroic acid utilized 2D NMR (HMBC) to characterize the structure, demonstrating the utility of this technique for related compounds. researchgate.net
Table 2: Expected NMR Signals for this compound (Illustrative)
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5 - 8.0 | Doublet | Aromatic protons on PABA ring |
| ¹H | 6.5 - 7.0 | Doublet | Aromatic protons on PABA ring |
| ¹H | 3.0 - 4.0 | Multiplet | Protons on the tetrahydropterin ring |
| ¹H | 2.0 - 2.5 | Singlet | Methyl group protons |
| ¹³C | 165 - 175 | Singlet | Carboxyl carbon |
| ¹³C | 110 - 150 | Multiplet | Aromatic and pterin ring carbons |
| ¹³C | 40 - 60 | Multiplet | Aliphatic carbons in the tetrahydropterin ring |
Note: The exact chemical shifts will depend on the solvent and other experimental conditions.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of this compound from complex mixtures and for assessing its purity.
Separation: Reversed-phase HPLC is a commonly employed method for the analysis of pteridine derivatives. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of this compound would be influenced by its polarity.
Purity Assessment: HPLC coupled with a suitable detector, such as a UV-Vis or fluorescence detector, can be used to assess the purity of a sample of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram. The peak area of the main compound relative to the total peak area can be used to estimate its purity. For pterin derivatives, which are often fluorescent, fluorescence detection can offer enhanced sensitivity and selectivity. nih.gov HPLC methods have been successfully developed for the determination of related compounds like L-5-methyltetrahydrofolate in various samples, with detection wavelengths typically around 290 nm. researchgate.net
Table 3: Typical HPLC Parameters for the Analysis of Pteridine Derivatives
| Parameter | Description | Example | Source |
|---|---|---|---|
| Column | Reversed-phase (e.g., C18) | - | researchgate.net |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent | 0.1% phosphoric acid in water and acetonitrile | researchgate.net |
| Flow Rate | Typically 0.5 - 1.5 mL/min | 1.0 mL/min | researchgate.net |
| Detection | UV-Vis or Fluorescence | UV at 290 nm or Fluorescence detection | nih.govresearchgate.net |
| Column Temperature | Controlled for reproducibility | 40°C | researchgate.net |
Radiolabeling Strategies for Tracing this compound Metabolism and Distribution in Experimental Models
Radiolabeling is a powerful technique for tracing the metabolic fate and biodistribution of this compound in experimental models, both in vitro and in vivo. This involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule.
Metabolism Studies: Once the radiolabeled this compound is introduced into a biological system, its transformation into various metabolites can be tracked by detecting the radioactivity. The separation of the parent compound from its metabolites can be achieved using techniques like HPLC, followed by quantification of the radioactivity in each fraction using a scintillation counter. This allows for the identification of metabolic pathways and the determination of the rates of metabolic conversion.
Distribution Studies: Autoradiography can be used to visualize the distribution of radiolabeled this compound in tissues and organs. After administration of the labeled compound to an experimental animal, tissue sections are exposed to a photographic film or a sensitive imaging plate, which reveals the location of the radioactivity. This provides valuable information on which tissues the compound or its metabolites accumulate in.
Positron Emission Tomography (PET): For in vivo imaging in living subjects, positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or gallium-68 (B1239309) (⁶⁸Ga) can be incorporated into this compound or its derivatives. nih.govradiologykey.com PET imaging allows for the non-invasive, quantitative visualization of the compound's distribution and kinetics in real-time. Research on a ⁶⁸Ga-labeled pteroic acid-based tracer for tumor imaging highlights the potential of this approach for studying the interaction of such molecules with their biological targets. nih.govradiologykey.com
Advanced Spectroscopic Approaches for Characterizing Molecular Interactions
Understanding the interactions of this compound with its biological targets, such as enzymes in the folate pathway (e.g., dihydropteroate (B1496061) synthase), is crucial for elucidating its biological function. Advanced spectroscopic techniques can provide detailed insights into these molecular interactions.
Fluorescence Spectroscopy: The intrinsic fluorescence of the pterin ring can be exploited to study binding interactions. Changes in the fluorescence intensity, emission wavelength, and polarization upon binding to a protein can provide information about the binding affinity, stoichiometry, and conformational changes in either the ligand or the protein.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in the CD spectrum of a target enzyme upon binding of this compound can indicate ligand-induced conformational changes in the protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the molecular recognition process.
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics of binding and dissociation (kₐ and kₑ) of this compound to its immobilized target protein, as well as the binding affinity.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-aminobenzoic acid |
| L-5-methyltetrahydrofolate |
| Tritium |
| Carbon-14 |
| Carbon-11 |
| Gallium-68 |
Evolutionary and Comparative Biochemical Perspectives on Pteroate Containing Compounds
Phylogenetic Analysis of Enzymes Involved in Pteroate Synthesis Across Diverse Organisms
The enzymes responsible for the synthesis of pteroate, a key intermediate in folate metabolism, exhibit a fascinating evolutionary history that can be traced across diverse biological taxa. Phylogenetic analyses of these enzymes, primarily 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS), reveal deep evolutionary roots and patterns of conservation and divergence.
Comparative genomic studies have been instrumental in understanding the distribution and evolution of genes in the folate biosynthesis pathway. nih.govresearchgate.net These analyses have shown that the core machinery for de novo folate synthesis is present in a wide array of bacteria, archaea, lower eukaryotes, and plants, but is notably absent in mammals, who must obtain folates from their diet. ebi.ac.ukrcsb.org This distribution immediately suggests a prokaryotic origin for the pathway.
Key Research Findings on Pteroate Synthesis Enzyme Phylogeny:
| Enzyme | Key Phylogenetic Insights | Organismal Diversity |
| HPPK | Shows conserved sequence motifs and structural folds across different domains of life. Phylogenetic trees constructed from HPPK sequences generally align with established organismal phylogenies, indicating vertical inheritance. However, instances of horizontal gene transfer have been proposed, particularly among prokaryotes. Some organisms, like the malaria parasite Plasmodium falciparum, possess a bifunctional HPPK-DHPS enzyme, a product of gene fusion. researchgate.netnih.govresearchgate.net | Present in bacteria, archaea, fungi, protists, and plants. nih.gov |
| DHPS | The evolution of DHPS is of particular interest due to its role as the target of sulfonamide antibiotics. Phylogenetic analysis has been crucial in tracking the spread of antibiotic resistance mutations. nih.govscientificarchives.com The folP gene, which codes for DHPS, is found on both chromosomes and plasmids, facilitating its transfer between bacterial species. wikipedia.org Like HPPK, DHPS phylogeny largely follows the species tree, but with clear examples of adaptive evolution driven by selection pressure. | Widespread in the microbial world and in plants. ebi.ac.ukwikipedia.org |
The evolutionary relationships of these enzymes are often studied by comparing their amino acid sequences and three-dimensional structures. Such analyses have revealed conserved active site residues that are critical for catalytic function, as well as regions of variability that may contribute to differences in substrate specificity and inhibitor sensitivity among species. researchgate.net For example, the structure of the bifunctional HPPK-DHPS from Plasmodium falciparum provides insights into the basis of sulfa drug resistance. researchgate.net
Evolutionary Adaptation of Folate Metabolism Pathways and Pteroate Derivatives
Folate metabolism, including the synthesis of pteroate derivatives, has undergone significant evolutionary adaptation in response to diverse environmental and physiological pressures. These adaptations are evident in the structure of the metabolic pathways, the regulation of enzyme activity, and the diversity of folate derivatives utilized by different organisms.
One key adaptation is the existence of alternative pathways for folate biosynthesis and salvage. While many organisms rely on the de novo synthesis pathway, others have evolved transport systems to scavenge folates from their environment. nih.govresearchgate.net The presence or absence of these pathways reflects the organism's lifestyle and nutritional environment. For instance, obligate intracellular parasites often have reduced genomes and may lack the genes for de novo folate synthesis, relying instead on their host for folate supply.
The enzymes of folate metabolism themselves show evidence of adaptive evolution. For example, in bacteria, dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) have been shown to form a co-evolving adaptive unit. biorxiv.org This suggests that selective pressures on one enzyme can drive compensatory changes in the other to maintain metabolic homeostasis.
Furthermore, the evolution of folate metabolism in plants and algae showcases adaptations to their unique metabolic needs and cellular compartments. nih.govresearchgate.net Plants synthesize folates in their mitochondria, cytosol, and plastids, with distinct isoforms of folate enzymes targeted to these different organelles. This compartmentalization allows for the specialized roles of folate derivatives in various metabolic processes, such as photorespiration and amino acid biosynthesis. nih.gov
Comparative Biochemistry of 5-Methyltetrahydropteroic Acid Pathways in Prokaryotes and Eukaryotes
The biosynthesis of folates, including the pathway leading to pteroate derivatives, exhibits fundamental differences between prokaryotes and eukaryotes. These differences are of significant biomedical importance, as they form the basis for the selective toxicity of several antimicrobial drugs. nih.govresearchgate.net
Comparison of Pteroate Synthesis Pathways:
| Feature | Prokaryotes | Eukaryotes (where present, e.g., plants, lower eukaryotes) |
| De Novo Synthesis | Possess the complete pathway for de novo folate synthesis. nih.govbiomol.com | Plants and some lower eukaryotes synthesize folates de novo. scientificarchives.comnih.gov Higher eukaryotes, including mammals, lack this pathway. ebi.ac.ukkfupm.edu.sa |
| Key Enzymes | HPPK and DHPS are typically monofunctional proteins. wikipedia.org | In some eukaryotes, such as Plasmodium and Pneumocystis, HPPK and DHPS are part of a larger multifunctional enzyme. researchgate.netscientificarchives.com |
| Genetic Organization | Genes for folate synthesis may be clustered in operons. | Genes are generally not organized in operons. |
| Drug Targeting | The prokaryotic DHPS is the target of sulfonamide antibiotics. biomol.com | The absence of DHPS in mammals makes it a selective target. rcsb.org |
The folate pathway in prokaryotes is a classic example of a metabolic pathway that is essential for the organism but absent in the host, making it an ideal target for antimicrobial therapy. nih.gov Sulfonamides, for instance, are structural analogs of para-aminobenzoic acid (pABA), the substrate of DHPS. biomol.com They competitively inhibit the enzyme, blocking the synthesis of dihydropteroate and subsequently, folic acid. biomol.com
In contrast, eukaryotes that synthesize folates, such as plants, have a more complex organization of the pathway, often with multiple isoforms of enzymes localized in different cellular compartments. nih.gov The study of gene fusions in the eukaryotic folate biosynthesis pathway, such as the folB-folK-folP fusion, provides insights into the evolutionary history and functional linkage of these enzymes. researchgate.net
Influence of Environmental Selection Pressures on Pteroate Metabolism Gene Frequencies
The genes involved in pteroate and folate metabolism are subject to strong environmental selection pressures, which can significantly influence their frequencies in different populations. One of the most well-documented examples of this is the evolution of antibiotic resistance.
The widespread use of sulfonamides has imposed immense selective pressure on bacterial populations, leading to the selection and proliferation of mutations in the folP gene that confer resistance. nih.gov These mutations often occur in or near the active site of DHPS, reducing the binding affinity of the drug without completely abolishing the enzyme's catalytic activity. The analysis of folP allele frequencies in clinical isolates of bacteria provides a direct measure of the impact of antibiotic use on microbial evolution.
Another significant environmental pressure is the host immune response and the availability of nutrients. Pathogens must adapt their metabolic pathways to survive within the host environment. For example, the ability to synthesize folates de novo is crucial for many pathogenic bacteria and protozoa, as the concentration of folates in host tissues may be limiting. nih.gov
Studies on human evolution have also suggested that pathogens have been a major selective force shaping the human genome. nih.govescholarship.org While not directly acting on the pteroate synthesis pathway (which is absent in humans), this highlights how host-pathogen interactions can drive evolutionary change in metabolic pathways. It is conceivable that variations in human genes involved in folate uptake and metabolism could be influenced by selective pressures related to diet and disease susceptibility.
Furthermore, environmental factors can lead to convergent evolution, where similar adaptive traits evolve independently in different lineages. In the context of folate metabolism, this could manifest as similar resistance mutations arising in different bacterial species in response to the same antibiotic pressure.
Future Directions in 5 Methyltetrahydropteroic Acid Research
Unexplored Enzymatic Transformations and Novel Metabolic Roles
Current knowledge primarily situates 5-methyltetrahydropteroic acid within the canonical folate pathway, leading to the synthesis of 5-MTHF. However, the vast enzymatic landscape within cells suggests the potential for undiscovered transformations and non-canonical metabolic roles for this compound.
Future research will likely focus on identifying and characterizing novel enzymes that may act upon this compound. This could involve screening for enzymatic activities that modify its structure beyond the addition of a glutamate (B1630785) moiety. Such modifications could lead to the formation of novel bioactive molecules with as-yet-unknown functions. The exploration of non-canonical functions of metabolites is a burgeoning field, and this compound may play roles in cellular processes independent of one-carbon metabolism, such as signaling or regulation of enzymatic activity nih.govnih.govresearchgate.net. Investigating these possibilities could reveal new layers of metabolic regulation.
One avenue of investigation could be the exploration of enzymatic activities from diverse organisms, including microbes from unique environments, which may possess novel enzymes capable of transforming this compound in unexpected ways. The one-pot enzymatic synthesis of L-5-MTHF from folic acid has already demonstrated the power of harnessing specific enzymes for folate transformations rsc.org. A similar bio-prospecting approach could uncover enzymes that reveal new metabolic fates for this compound.
Table 1: Potential Areas of Investigation for Novel Enzymatic Transformations
| Research Area | Potential Outcome |
| Screening of microbial enzymes | Discovery of novel enzymes that modify this compound. |
| Investigation of non-canonical metabolic pathways | Identification of new bioactive molecules derived from this compound. |
| Analysis of metabolite-protein interactions | Uncovering regulatory roles of this compound in cellular processes. |
Advanced Computational and Omics Approaches for Systems-Level Understanding
The complexity of metabolic networks necessitates the use of advanced computational and "omics" technologies to gain a holistic understanding of the role of this compound. Systems biology approaches, which integrate experimental data with computational modeling, will be instrumental in mapping the broader metabolic network in which this compound is embedded nih.govuzh.chnih.govplos.orgfrontiersin.org.
In silico metabolic pathway analysis can be employed to predict potential enzymatic reactions and metabolic fates of this compound based on known enzymatic capabilities and thermodynamic constraints nih.govnih.gov. These computational models can generate hypotheses that can then be tested experimentally.
Metabolomic and proteomic profiling will be crucial for identifying the cellular context in which this compound levels fluctuate and for discovering proteins that interact with it nih.govresearchgate.netnih.govnih.govwashington.edumdpi.com. For instance, metabolomic studies can reveal correlations between the abundance of this compound and other metabolites, suggesting functional links nih.govwashington.edunih.gov. Proteomic approaches, such as affinity purification-mass spectrometry, could identify proteins that bind to this compound, hinting at novel enzymatic or regulatory interactions nih.govnih.gov.
Table 2: Omics and Computational Approaches in this compound Research
| Approach | Application |
| Metabolomics | Quantify changes in this compound levels in response to various stimuli and identify co-regulated metabolites. nih.govwashington.edunih.gov |
| Proteomics | Identify enzymes that metabolize this compound and proteins that interact with it. nih.govnih.gov |
| Fluxomics | Trace the flow of atoms from isotopic tracers through the metabolic network to quantify the rates of production and consumption of this compound. |
| Computational Modeling | Simulate the behavior of the folate metabolic network and predict the impact of perturbations on this compound levels. nih.govnih.gov |
Development of Next-Generation Analytical Probes and Tracers
A significant hurdle in studying the detailed metabolism of this compound is the lack of specific and sensitive tools for its detection and tracking in real-time within living systems. The development of next-generation analytical probes and tracers is therefore a critical area for future research.
Fluorescent probes with high specificity for this compound would enable its visualization and quantification in live cells with high spatiotemporal resolution kaist.ac.krnih.govnih.govrsc.orgrsc.org. The design of such probes could be based on rational design strategies that exploit the unique chemical structure of the target molecule nih.gov. These tools would be invaluable for studying its subcellular localization and dynamic changes in response to cellular signals.
Furthermore, the synthesis of isotopically labeled this compound for use in tracer studies will be essential for mapping its metabolic fate nih.gov. By tracing the journey of the labeled atoms, researchers can definitively identify the downstream metabolites of this compound and quantify the flux through different metabolic pathways. This approach has been successfully used to study the synthesis of other important biomolecules and can be adapted for folate metabolism nih.gov.
Elucidating the Complete Degradation and Recycling Pathways in Biological Systems
The complete lifecycle of folates, including their degradation and the recycling of their constituent parts, is not fully understood nih.gov. While it is known that the C9-N10 bond of the folate structure can be cleaved, the precise enzymatic machinery and the subsequent fate of the resulting pteroic acid and p-aminobenzoylglutamate fragments are areas of active investigation nih.gov.
Future research will need to focus on identifying the enzymes responsible for the catabolism of this compound. This includes not only the initial cleavage events but also the subsequent breakdown of the pterin (B48896) and p-aminobenzoic acid moieties. Understanding these degradation pathways is crucial, as they may represent important points of metabolic regulation.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying trace amounts of 5-Methyltetrahydropteroic acid in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with optimized resolution parameters is the primary method. For example, system suitability testing requires baseline separation of MeTHPA from structurally similar compounds like folic acid (FA) and dimethyltetrahydrofolic acid (DiMeTHFA). Resolution thresholds must exceed 8 between FA and MeTHPA and 15 between MeTHPA and DiMeTHFA to ensure accurate quantification . Characterization should include retention time validation and relative response factor calculations using standardized protocols.
Q. How can researchers ensure the reproducibility of synthetic pathways for MeTHPA?
- Methodological Answer : Detailed experimental protocols must be documented, including precursor ratios, reaction conditions (e.g., pH, temperature), and purification steps. For novel syntheses, provide NMR, mass spectrometry, and HPLC data to confirm purity (>95%) and structural identity. Known compounds require citations to established protocols . Replicate experiments across independent laboratories and report relative standard deviations (RSD) for critical parameters like yield and purity.
Q. What stability considerations are critical when handling MeTHPA in laboratory settings?
- Methodological Answer : MeTHPA degrades under prolonged exposure to light, oxygen, or elevated temperatures. Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity) and monitor decomposition products like 4α-hydroxy-5-methyltetrahydrofolic acid (HOMeTHFA) using validated HPLC methods . Storage recommendations: inert atmosphere, -20°C in amber vials.
Advanced Research Questions
Q. How can researchers resolve contradictions between observed MeTHPA activity and existing literature data?
- Methodological Answer : Conduct a systematic review of experimental variables (e.g., assay conditions, solvent systems, enzyme sources) that may influence activity. For example, discrepancies in enzymatic inhibition assays may arise from differences in cofactor concentrations or pH buffers. Use meta-analysis tools to compare datasets and identify confounding factors . If contradictions persist, propose mechanistic hypotheses (e.g., allosteric modulation) and validate via mutagenesis or isotopic labeling.
Q. What strategies optimize the separation of MeTHPA from its diastereomers or degradation products in analytical workflows?
- Methodological Answer : Employ chiral stationary phases in HPLC or capillary electrophoresis to resolve enantiomers. Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) and column temperature to enhance resolution. For degradation products, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity . Validate methods using spiked recovery experiments and matrix-matched calibration curves.
Q. How can computational modeling enhance the design of MeTHPA analogs with improved biochemical properties?
- Methodological Answer : Use density functional theory (DFT) to predict electronic configurations and binding affinities to target enzymes (e.g., dihydrofolate reductase). Molecular dynamics simulations can assess conformational stability in aqueous vs. membrane environments. Validate predictions with in vitro assays comparing analog activity to MeTHPA .
Q. What criteria should guide the selection of MeTHPA as a reference standard in comparative studies with other folate derivatives?
- Methodological Answer : Prioritize standards with ≥98% purity, verified via orthogonal methods (HPLC, NMR, elemental analysis). Cross-reference retention times and spectral data with published libraries. For comparative kinetics, ensure uniform assay conditions (e.g., buffer ionic strength, temperature) and normalize activity to molar concentrations .
Data Presentation and Reproducibility Guidelines
- Experimental Data : Limit main text to critical findings (e.g., dose-response curves, kinetic constants). Supplemental materials should include raw chromatograms, spectral data, and statistical analyses (ANOVA, t-tests) .
- Contradictory Results : Clearly delineate hypotheses, experimental variables, and potential sources of error. Use funnel plots or sensitivity analyses to assess bias in meta-studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
